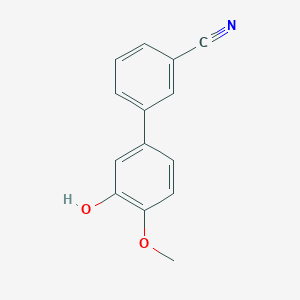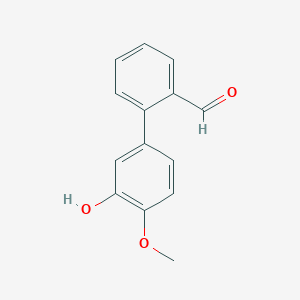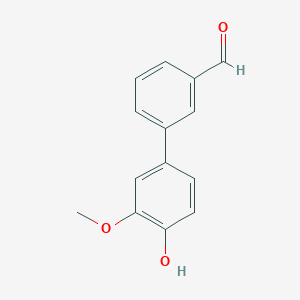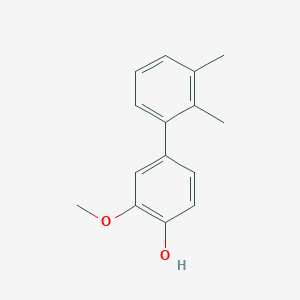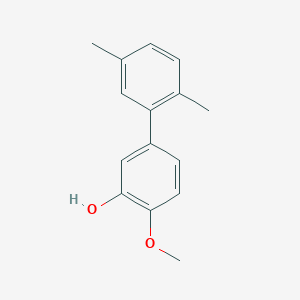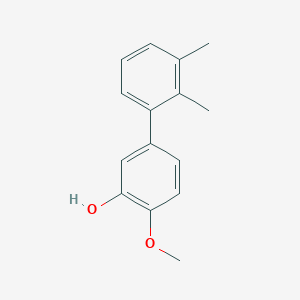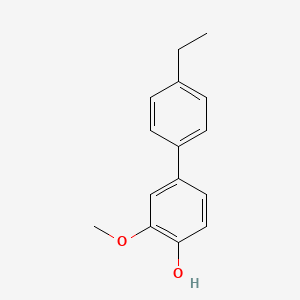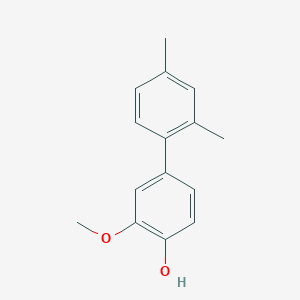
4-(2,4-Dimethylphenyl)-2-methoxyphenol, 95%
Vue d'ensemble
Description
4-(2,4-Dimethylphenyl)-2-methoxyphenol, 95% (4-MMP) is a phenolic compound with a wide range of applications in the fields of science and medicine. It is a colorless, water-soluble liquid with a strong odor and a boiling point of 155-156°C. 4-MMP has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it has been studied for its potential applications in the fields of biochemistry and physiology.
Applications De Recherche Scientifique
4-(2,4-Dimethylphenyl)-2-methoxyphenol, 95% has been widely used in the fields of biochemistry and physiology. It has been used as a substrate for the enzyme cytochrome P450 (CYP), which is responsible for the metabolism of drugs and other xenobiotic compounds in the liver. In addition, 4-(2,4-Dimethylphenyl)-2-methoxyphenol, 95% has been used to study the effects of environmental pollutants on the liver and other organs. It has also been used to study the mechanisms of drug action, such as the inhibition of CYP enzymes and the induction of oxidative stress.
Mécanisme D'action
4-(2,4-Dimethylphenyl)-2-methoxyphenol, 95% is metabolized by the enzyme CYP, which catalyzes the oxidation of 4-(2,4-Dimethylphenyl)-2-methoxyphenol, 95% to form a reactive intermediate known as a quinone. The quinone can then react with cellular components, such as proteins and lipids, to form a variety of products. These products can then be further metabolized by other enzymes to form more reactive intermediates, which can cause oxidative stress and other cellular damage.
Biochemical and Physiological Effects
4-(2,4-Dimethylphenyl)-2-methoxyphenol, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of CYP enzymes, leading to an increase in the levels of drugs and other xenobiotics in the body. In addition, 4-(2,4-Dimethylphenyl)-2-methoxyphenol, 95% has been shown to induce oxidative stress, leading to cellular damage and the formation of reactive oxygen species. It has also been shown to have anti-inflammatory, anti-tumor, and anti-viral effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(2,4-Dimethylphenyl)-2-methoxyphenol, 95% in laboratory experiments has a number of advantages. It is a relatively safe compound, with a low toxicity and no known adverse effects. In addition, it is relatively inexpensive and easy to obtain. However, there are a few limitations to consider. 4-(2,4-Dimethylphenyl)-2-methoxyphenol, 95% is a highly reactive compound and can be easily oxidized, leading to the formation of potentially dangerous products. In addition, it is not very soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
The potential applications of 4-(2,4-Dimethylphenyl)-2-methoxyphenol, 95% are vast and continue to be explored. Further research is needed to better understand its mechanism of action and the biochemical and physiological effects it has on the body. In addition, more studies are needed to explore the potential therapeutic applications of 4-(2,4-Dimethylphenyl)-2-methoxyphenol, 95%, such as its anti-inflammatory, anti-tumor, and anti-viral effects. Finally, further research is needed to explore the potential use of 4-(2,4-Dimethylphenyl)-2-methoxyphenol, 95% in the synthesis of other organic compounds.
Méthodes De Synthèse
4-(2,4-Dimethylphenyl)-2-methoxyphenol, 95% can be synthesized by the reaction of 4-methoxybenzaldehyde and 2,4-dimethylphenol in the presence of an acid catalyst. The reaction is carried out at a temperature of 130-140°C for a period of 1-2 hours. The reaction produces a mixture of 4-(2,4-Dimethylphenyl)-2-methoxyphenol, 95% and 2,4-dimethylphenol, which can then be separated by distillation. The yield of 4-(2,4-Dimethylphenyl)-2-methoxyphenol, 95% is typically 95%.
Propriétés
IUPAC Name |
4-(2,4-dimethylphenyl)-2-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-10-4-6-13(11(2)8-10)12-5-7-14(16)15(9-12)17-3/h4-9,16H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUUOALFGZZQPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685455 | |
| Record name | 3-Methoxy-2',4'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethylphenyl)-2-methoxyphenol | |
CAS RN |
1261890-62-3 | |
| Record name | [1,1′-Biphenyl]-4-ol, 3-methoxy-2′,4′-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261890-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-2',4'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




